

Hdac1-IN-5: Application Notes and Protocols for High-Throughput Screening

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Compound of Interest

Compound Name: *Hdac1-IN-5*

Cat. No.: *B14905630*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Hdac1-IN-5**, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), for its application in high-throughput screening (HTS) and downstream cellular assays. Detailed protocols for biochemical and cell-based assays are provided to facilitate the identification and characterization of HDAC1 inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. HDAC1, a member of the Class I HDAC family, is frequently overexpressed in various cancers and is a validated therapeutic target.^{[1][2][3]} Inhibition of HDAC1 can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and suppression of tumor growth.^{[1][4]}

Hdac1-IN-5 is a novel, highly selective small molecule inhibitor of HDAC1. Its potency and selectivity make it an ideal tool for studying the specific biological functions of HDAC1 and for identifying new therapeutic agents targeting this enzyme. These notes provide the necessary information for the effective use of **Hdac1-IN-5** in HTS campaigns and subsequent mechanistic studies.

Data Presentation

The following tables summarize the biochemical and cellular activity of **Hdac1-IN-5**.

Table 1: Biochemical Activity of **Hdac1-IN-5**

Parameter	Value
HDAC1 IC50 (nM)	7
HDAC2 IC50 (nM)	49
HDAC3 IC50 (μM)	> 10
HDAC8 IC50 (μM)	> 20
HDAC6 IC50 (μM)	> 20

IC50 values were determined using a fluorogenic biochemical assay with recombinant human HDAC enzymes.

Table 2: Cellular Activity of **Hdac1-IN-5** in HCT116 Colon Cancer Cells

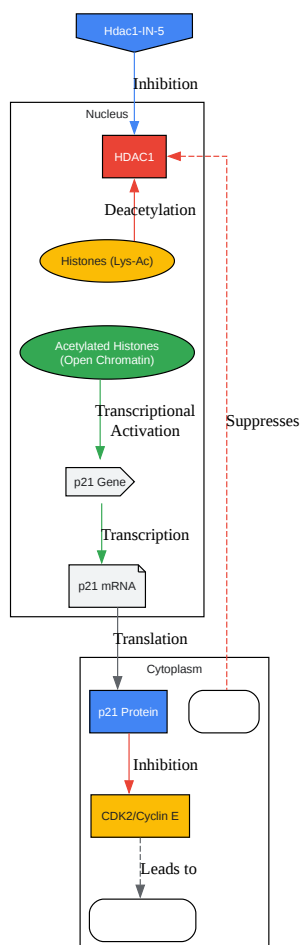
Assay	Endpoint	Value
Cellular HDAC1 Target Engagement	EC50 (nM)	50
Cell Proliferation (72h)	GI50 (μM)	0.11[5]
Apoptosis Induction (48h)	EC50 (μM)	0.5
Colony Formation	IC50 (μM)	0.2

Assays were performed using the HCT116 human colon carcinoma cell line.

Signaling Pathway

Inhibition of HDAC1 by **Hdac1-IN-5** leads to hyperacetylation of histones and non-histone proteins, such as p53. This results in the transcriptional activation of target genes, including the

cyclin-dependent kinase inhibitor p21, which in turn leads to cell cycle arrest at the G1/S phase. Increased acetylation of p53 also promotes its stability and pro-apoptotic function.



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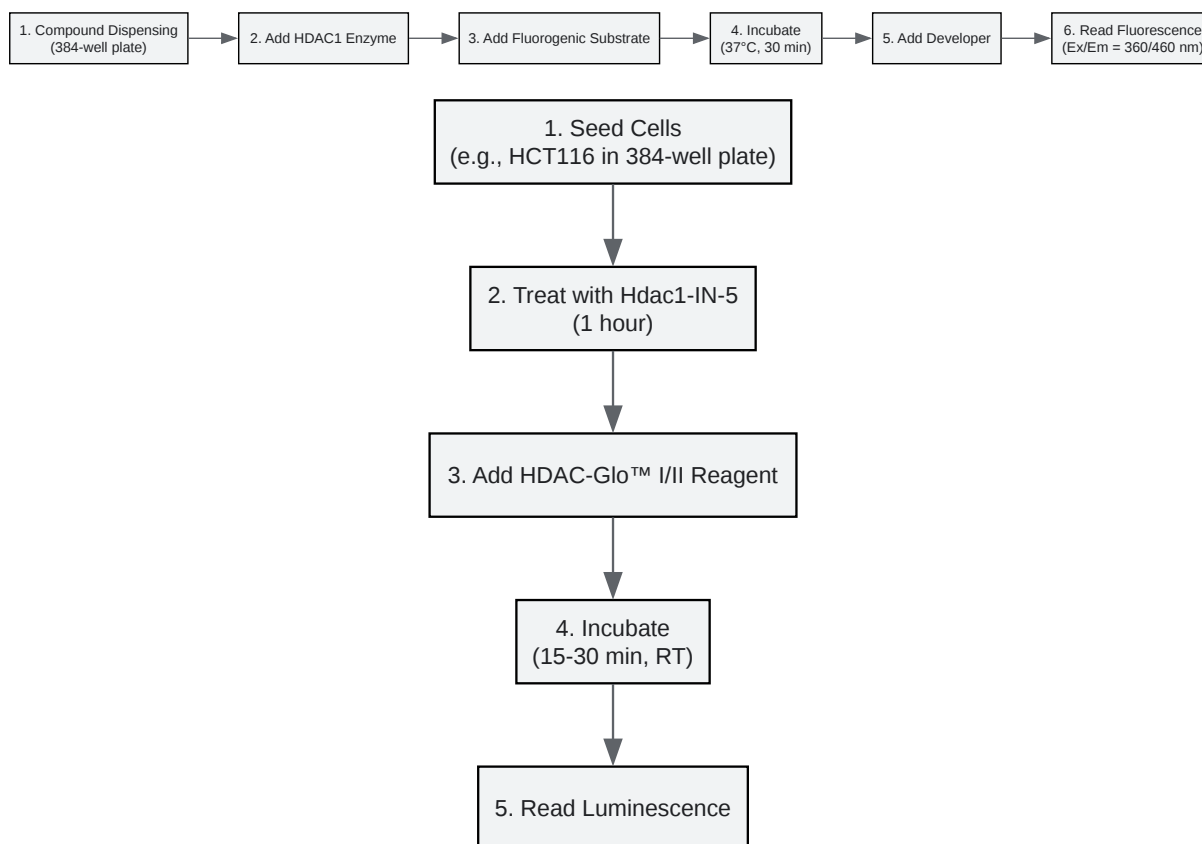
Caption: HDAC1 inhibition by **Hdac1-IN-5** leads to cell cycle arrest and apoptosis.

Experimental Protocols

Biochemical High-Throughput Screening Assay

This protocol describes a fluorogenic assay suitable for HTS to identify inhibitors of recombinant human HDAC1. The principle involves the deacetylation of a fluorogenic substrate by HDAC1, followed by cleavage by a developer enzyme to release a fluorescent molecule.

Experimental Workflow:



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